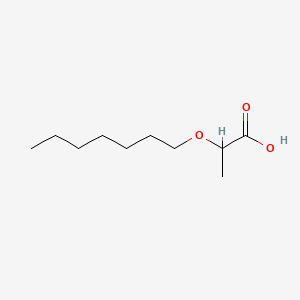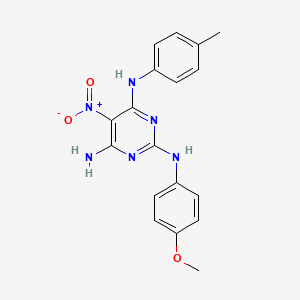![molecular formula C13H9ClN2O2S B2499517 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 326618-92-2](/img/structure/B2499517.png)
1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. The compound is structurally related to various pyrazole derivatives that have been synthesized and characterized in recent studies, which have demonstrated a range of biological activities and chemical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with various diketones or ketoesters. For instance, a related compound, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, was synthesized through a condensation/cyclisation reaction involving an enone and a hydrazine hydrochloride . Similarly, 4H-thieno[3,4-c]pyrazole derivatives were prepared by cyclization of 3-[(2-arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones with arylhydrazines . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials to incorporate the 4-chlorophenyl and methyl groups at the relevant positions on the pyrazole core.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and MS, as well as crystallographic methods. For example, the crystal structure of a similar compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using X-ray crystallography, and its molecular geometry and vibrational frequencies were calculated using DFT methods . These techniques could be employed to elucidate the molecular structure of "this compound" and to confirm the positions of the substituents on the pyrazole ring.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into its corresponding carboxamide via reaction with diamines . Additionally, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates yielded a range of N-substituted carboxamides and carboxylates . These reactions highlight the reactivity of the carboxylic acid and acid chloride groups in pyrazole derivatives, which could be relevant for further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the 4-chlorophenyl and methyl groups can affect these properties. For example, the crystal packing and hydrogen bonding patterns observed in the structures of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, can provide insights into the solid-state properties of the compound . Additionally, the HOMO-LUMO energy gap and molecular electrostatic potential map calculated for a related compound could be indicative of the reactivity and intermolecular interactions of "this compound" .
科学的研究の応用
Chemistry and Synthesis of Heterocycles
The chemistry of heterocyclic compounds is a fundamental area in organic synthesis, offering a wide range of applications from medicinal chemistry to material science. 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, although not directly mentioned, falls into the category of compounds that can be synthesized through various methodologies focusing on the creation of heterocycles. A notable approach involves using derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones as privileged scaffolds. These compounds are valuable as building blocks for the synthesis of a diverse range of heterocyclic compounds, including pyrazolo-imidazoles and spiropyrans, due to their unique reactivity under mild conditions, offering a pathway to synthesize complex molecules including those similar to the subject compound (Gomaa & Ali, 2020).
Biological Activities of Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acid derivatives, akin to the compound , exhibit a range of biological activities. They serve as significant scaffold structures in medicinal chemistry due to their versatility in synthetic applicability and notable biological activities. These derivatives have been explored for antimicrobial, anticancer, anti-inflammatory, and antiviral properties among others. The synthesis and exploration of such derivatives underscore their importance in the development of new therapeutic agents, highlighting the potential medicinal applications of compounds like this compound (Cetin, 2020).
Anticancer Applications
The development of anticancer agents via Knoevenagel condensation, involving the synthesis of α, β-unsaturated ketones/carboxylic acids, showcases the potential of using such synthetic methodologies for the creation of biologically active molecules. The focus on pharmacophoric aldehydes and active methylenes for generating libraries of chemical compounds has led to the discovery of products with remarkable anticancer activity. This illustrates the importance of synthetic strategies in drug discovery, potentially applicable to compounds like this compound for targeting various cancer types (Tokala, Bora, & Shankaraiah, 2022).
作用機序
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have been shown to act as cannabinoid receptor ligands , which suggests that they may influence the endocannabinoid system and its associated biochemical pathways.
Result of Action
Similar compounds have been shown to have potent antileishmanial and antimalarial activities , suggesting that they may interfere with the life cycle of these parasites.
将来の方向性
特性
IUPAC Name |
1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-8(14)3-5-9/h2-6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMBWNXBCRAGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
326618-92-2 |
Source


|
| Record name | 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2499434.png)
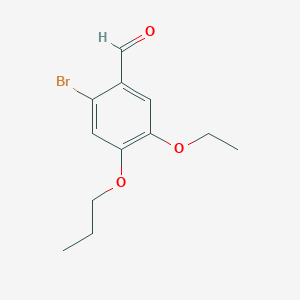
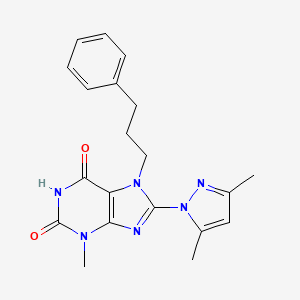
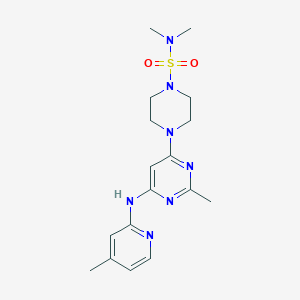
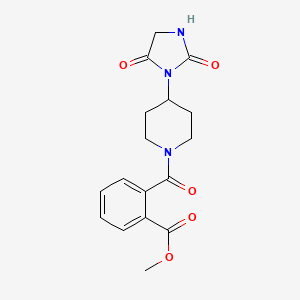
![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)
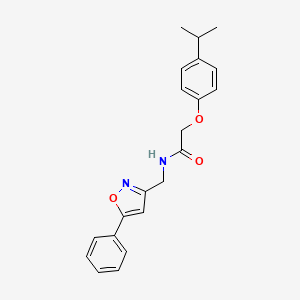

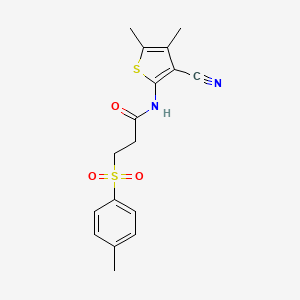
![1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2499452.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2499453.png)
